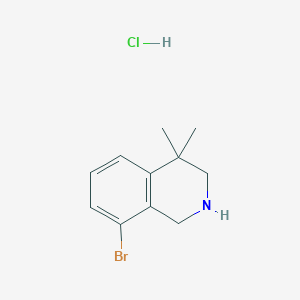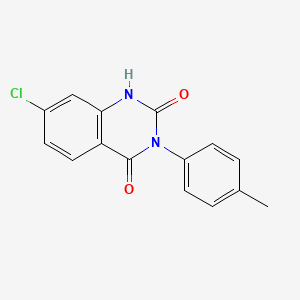![molecular formula C16H13N3O2 B11844328 3-[(Z)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B11844328.png)
3-[(Z)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Z)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazolinone core structure with a methoxyphenyl group and a methylideneamino substituent, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminobenzamide with 2-methoxybenzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the quinazolinone ring .
Industrial Production Methods
Industrial production of quinazolinone derivatives, including this compound, often employs green chemistry approaches to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis and the use of deep eutectic solvents (DES) have been explored to achieve efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s biological activity.
Substitution: The methoxy group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research has indicated potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-[(Z)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can bind to receptors and modulate signaling pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorobenzylideneamino)-2-(furan-2-yl)quinazolin-4-one
- 7-chloro-3-{[(4-chlorophenyl)methylidene]amino}-2-phenylquinazolin-4-one
- 2-phenyl-3-substituted quinazolines
Uniqueness
3-[(Z)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy group and the methylideneamino substituent enhances its ability to interact with biological targets, making it a valuable compound for therapeutic research .
Properties
Molecular Formula |
C16H13N3O2 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-[(Z)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C16H13N3O2/c1-21-15-9-5-2-6-12(15)10-18-19-11-17-14-8-4-3-7-13(14)16(19)20/h2-11H,1H3/b18-10- |
InChI Key |
TZNZWPDKIFWTNL-ZDLGFXPLSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N\N2C=NC3=CC=CC=C3C2=O |
Canonical SMILES |
COC1=CC=CC=C1C=NN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



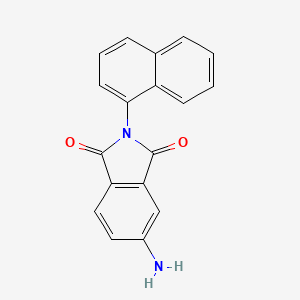
![8-(4-((2-Aminoethyl)amino)butyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B11844261.png)

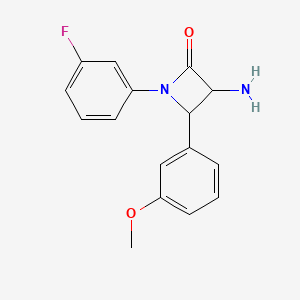
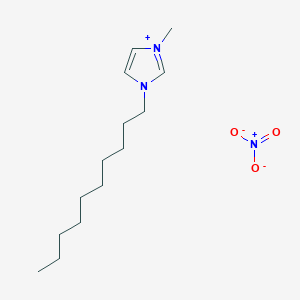
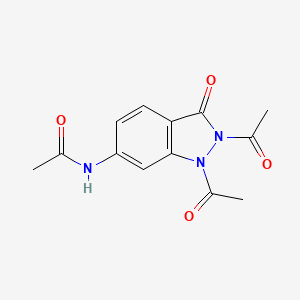
![5-Methyl-1-phenyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B11844306.png)
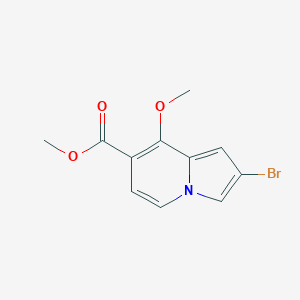
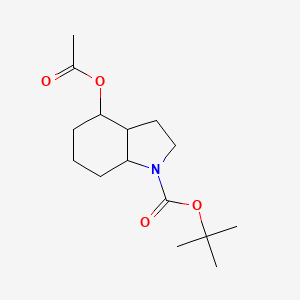
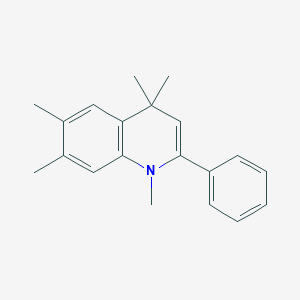
![3-[(Z)-(4-chlorophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11844350.png)
